molecular formula C14H14N2O4S2 B2623959 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide CAS No. 941883-79-0

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2623959
CAS No.: 941883-79-0
M. Wt: 338.4
InChI Key: XGKZMJOZUAJRAI-UHFFFAOYSA-N
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Description

2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring, a carboxamide group, and a methylsulfonylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide typically involves multiple steps:

  • Formation of the Methylsulfonylphenyl Acetamide Intermediate

      Starting Materials: 4-Methylsulfonylphenylacetic acid and an appropriate amine.

      Reaction Conditions: The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂, followed by reaction with the amine to form the acetamide intermediate.

  • Coupling with Thiophene Derivative

      Starting Materials: The acetamide intermediate and a thiophene-3-carboxylic acid derivative.

      Reaction Conditions: Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) are used to facilitate the formation of the amide bond between the acetamide intermediate and the thiophene derivative.

Industrial Production Methods

For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

    Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

      Products: Oxidation of the thiophene ring can lead to sulfoxide or sulfone derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

      Products: Reduction of the carboxamide group can yield amine derivatives.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Products: Substitution reactions on the thiophene ring can introduce various functional groups, enhancing the compound’s versatility.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nucleophilic substitution with sodium azide (NaN₃).

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, influencing the selectivity and efficiency of catalytic processes.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and conductive polymers.

Biology and Medicine

Industry

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

Mechanism of Action

The mechanism by which 2-(2-(4-(Methylsulfonyl)phenyl)acetamido)thiophene-3-carboxamide exerts its effects involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

    Structural Features: The combination of a thiophene ring with a methylsulfonylphenyl moiety and a carboxamide group is unique, providing distinct chemical and biological properties.

    Versatility: Its ability to undergo various chemical reactions and its broad range of applications in different fields highlight its versatility.

Properties

IUPAC Name

2-[[2-(4-methylsulfonylphenyl)acetyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-22(19,20)10-4-2-9(3-5-10)8-12(17)16-14-11(13(15)18)6-7-21-14/h2-7H,8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKZMJOZUAJRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=CS2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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